

Application Notes and Protocols: Disodium 5'-Inosinate in Cell Culture Media

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Compound of Interest

Compound Name: Disodium 5'-inosinate

Cat. No.: B1146310

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Introduction

Disodium 5'-inosinate (IMP- Na_2), the disodium salt of inosine monophosphate, is a purine nucleotide that serves as a key intermediate in the de novo biosynthesis of purine nucleotides, namely adenosine monophosphate (AMP) and guanosine monophosphate (GMP).^{[1][2]}

Traditionally used as a flavor enhancer in the food industry, recent research has highlighted its potential as a valuable supplement in cell culture media.^{[3][4]} Its primary role in this context is to support and enhance cellular metabolism, particularly under conditions of high metabolic demand or nutrient limitation. The active component, inosine, can be utilized by cells as an alternative energy source and a precursor for nucleotide synthesis, thereby improving cell growth, viability, and productivity in various culture systems, including those for monoclonal antibody (mAb) production and cell therapy applications.^{[5][6][7]}

Mechanism of Action

Disodium 5'-inosinate primarily exerts its effects through the metabolic actions of its core component, inosine. Once transported into the cell, inosine monophosphate (IMP) can be converted to inosine, which is then catabolized by purine nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate.^{[5][8]}

- **Alternative Energy Source:** The ribose-1-phosphate moiety can enter the central carbon metabolism via the pentose phosphate pathway (PPP) and glycolysis.^{[5][7]} This provides a

source of ATP and biosynthetic precursors, which is particularly beneficial in glucose-restricted environments often found in high-density cultures or the tumor microenvironment. [5][9] Studies have shown that effector T cells can utilize inosine to support proliferation and function in the absence of glucose. [7][9]

- **Purine Salvage and Synthesis:** The hypoxanthine component can be recycled through the purine salvage pathway to regenerate IMP, which is then used to synthesize AMP and GMP. [10][11] This pathway is more energy-efficient than de novo purine synthesis, thus saving cellular resources. [10] By providing a direct precursor, inosinate supplementation ensures a robust supply of purine nucleotides essential for DNA and RNA synthesis, which is critical for rapidly dividing cells and high-level protein production.
- **Cell Signaling:** Inosine can also function as a signaling molecule, primarily through its interaction with adenosine receptors, such as A2A and A3. [12][13] This interaction can trigger downstream signaling cascades that influence cell proliferation and immune responses. [12][14]

Key Applications in Cell Culture

- **Enhanced Cell Growth and Viability in Bioproduction:** In Chinese Hamster Ovary (CHO) cells, the primary workhorse for recombinant protein production, supplementation with nucleosides (including hypoxanthine, the base of inosine) has been shown to improve growth rates. [15] By providing an alternative energy source and reducing the metabolic burden of de novo synthesis, **disodium 5'-inosinate** can lead to higher viable cell densities (VCD) and extended culture viability, particularly in fed-batch processes. [5][16]
- **Improved T-Cell and CAR-T Cell Function:** In the field of cell therapy, inosine supplementation is emerging as a critical component for enhancing the efficacy of T-cell-based immunotherapies. Inosine can rescue T-cell function in the glucose-depleted tumor microenvironment. [7] Supplementing culture media with inosine during the manufacturing of Chimeric Antigen Receptor (CAR)-T cells has been shown to enhance their metabolic fitness, anti-tumor potency, and induce features of stemness, leading to improved persistence and efficacy. [6][17]
- **Support Under Metabolic Stress:** In high-density cultures, cells often experience nutrient limitations and accumulation of toxic byproducts like lactate. [13] Inosine's ability to serve as

an alternative to glucose can help mitigate the metabolic stress associated with these conditions, leading to more robust and productive cultures.[\[5\]](#)[\[18\]](#)

Quantitative Data Summary

The optimal concentration of **disodium 5'-inosinate** can vary significantly depending on the cell line, basal medium composition, and process conditions. The following tables summarize quantitative data from various studies.

Table 1: Effects of Inosine Supplementation on T-Cell Cultures

Cell Type	Inosine Concentration	Key Findings	Reference(s)
Mouse Effector T-cells	Equimolar to glucose	Restored cell proliferation and reduced cell death under glucose starvation.	[5] [7]
Human Effector T-cells	Equimolar to glucose	Restored tumor-killing activities under glucose starvation.	[5]
Human CAR-T cells	Not specified	Induced stemness features and enhanced anti-tumor potency.	[6] [17]

| Mouse Effector T-cells | Not specified | Increased expression of effector molecules (Granzyme B, TNF-α, IFN-γ). [\[3\]](#) |

Table 2: Effects of Purine/Nucleoside Supplementation on Production and Other Cell Lines

Cell Type	Supplement & Concentration	Key Findings	Reference(s)
CHO Cells	Hypoxanthine (100 μ M) + other nucleosides	Significantly improved growth rates in passaging and seed bioreactors.	[15]
Macrophages (mouse)	Inosine (30 - 1,000 μ M)	Inhibited production of pro-inflammatory cytokines (TNF- α , IL-1, IL-12).	[8]
Melanoma Cells	Inosine (starting at 50 μ M)	Stimulated cell proliferation.	[12]

| Glial Cells | Inosine (50 - 1,500 μ M) | Preserved cell viability and ATP levels during glucose deprivation. [[18] |

Experimental Protocols

Protocol 1: Preparation of Disodium 5'-Inosinate Stock Solution

Objective: To prepare a sterile, concentrated stock solution of **disodium 5'-inosinate** for addition to cell culture media.

Materials:

- **Disodium 5'-inosinate** powder (CAS No. 4691-65-0)
- Cell culture-grade water or PBS
- Sterile conical tubes (15 mL or 50 mL)
- 0.22 μ m sterile syringe filter
- Sterile syringes

Procedure:

- In a sterile biosafety cabinet, weigh the desired amount of **disodium 5'-inosinate** powder. The solubility in water is approximately 13 g/100 mL (130 mg/mL). A 100X or 1000X stock solution is typically prepared. For a 100 mM stock solution, dissolve 392.17 mg of anhydrous **disodium 5'-inosinate** in 10 mL of cell culture-grade water.
- Add the powder to a sterile conical tube.
- Add the appropriate volume of cell culture-grade water or PBS.
- Vortex gently until the powder is completely dissolved.
- Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
- Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Label the aliquots clearly with the name, concentration, and date of preparation.
- Store the stock solution at -20°C.

Protocol 2: Evaluating the Effect of Disodium 5'-Inosinate on Cell Growth and Viability

Objective: To determine the optimal concentration of **disodium 5'-inosinate** for enhancing viable cell density and viability in a batch culture.

Materials:

- Suspension cell line of interest (e.g., CHO-S, Jurkat)
- Basal cell culture medium
- Sterile **disodium 5'-inosinate** stock solution (from Protocol 1)
- Shake flasks or multi-well plates

- Automated cell counter (e.g., Vi-CELL) or hemocytometer
- Trypan blue solution (0.4%)
- Incubator (37°C, 5-8% CO₂)

Procedure:

- Seed shake flasks or wells of a multi-well plate with the cells at a predetermined density (e.g., 0.3×10^6 cells/mL).
- Prepare cultures with a range of final **disodium 5'-inosinate** concentrations (e.g., 0 µM (control), 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Add the corresponding volume of the sterile stock solution to each culture vessel.
- Culture the cells under standard conditions (e.g., 37°C, 8% CO₂, shaking at 120 RPM for shake flasks).
- Monitor the cultures daily for viable cell density (VCD) and viability using an automated cell counter or a hemocytometer with trypan blue exclusion.
- Continue the culture for the desired duration (e.g., until viability drops below 50%).
- Plot VCD and viability over time for each concentration. Calculate the integral of viable cell concentration (IVCC) to assess the overall impact on cell growth.

Protocol 3: Fed-Batch Culture Strategy with Disodium 5'-Inosinate Supplementation

Objective: To improve monoclonal antibody (mAb) production in a CHO cell fed-batch culture by supplementing a nutrient feed with **disodium 5'-inosinate**.

Materials:

- Recombinant CHO cell line producing a mAb
- Chemically defined basal medium and concentrated feed medium

- Sterile **disodium 5'-inosinate** stock solution (from Protocol 1)
- Bioreactor or shake flasks
- Analytics for glucose, lactate, and mAb concentration (e.g., BioProfile Analyzer, HPLC)

Procedure:

- Inoculate the bioreactor or shake flasks at a target seeding density (e.g., 0.5×10^6 cells/mL) in the basal medium.
- Maintain the culture under controlled conditions (pH, temperature, dissolved oxygen).
- Begin the feeding strategy on a predetermined day (e.g., Day 3) when nutrient depletion typically begins.
- The feed can be a bolus addition or a continuous drip. A typical feeding schedule might be a daily bolus addition of a concentrated nutrient feed.
- Prepare two feeding conditions:
 - Control Feed: The standard concentrated nutrient feed.
 - Inosinate-Supplemented Feed: The standard feed supplemented with **disodium 5'-inosinate** to achieve a target concentration in the bioreactor (e.g., 250 μ M) upon addition.
- Monitor the culture daily for VCD, viability, glucose, lactate, and ammonia concentrations.
- Collect samples periodically (e.g., every 24-48 hours) to measure the mAb titer using methods like HPLC with a Protein A column or ELISA.
- At the end of the culture, compare the final mAb titer, IVCC, and metabolic profiles between the control and the inosinate-supplemented cultures. Also, assess critical quality attributes (CQAs) of the produced mAb, such as glycan profiles and charge variants.[\[10\]](#)[\[19\]](#)

Protocol 4: Assessment of Cellular Energy Status via ATP Quantification

Objective: To measure the intracellular ATP levels to determine the impact of inosinate supplementation on cellular energy status, particularly under glucose-limited conditions.

Materials:

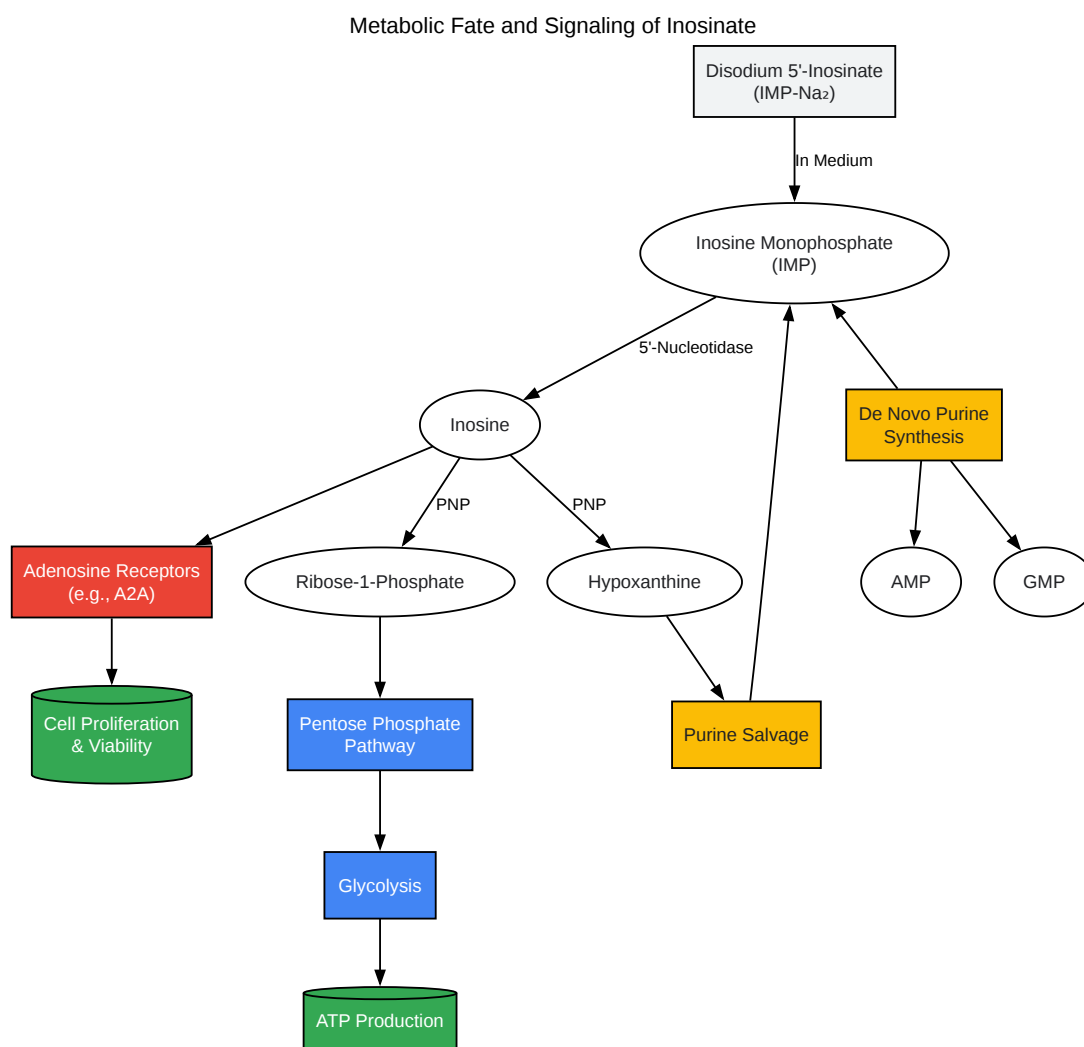
- Cells cultured with and without **disodium 5'-inosinate**
- Luminescent ATP assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Opaque-walled multi-well plates (e.g., 96-well)
- Luminometer

Procedure:

- Seed cells in an opaque-walled 96-well plate at a density of ~10,000 cells/well in 100 μ L of medium. Prepare replicate wells for each condition (e.g., control, +inosinate, glucose-starved, glucose-starved +inosinate).
- Culture the cells for the desired period.
- Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.
- Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 μ L).
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate-reading luminometer.
- The luminescent signal is proportional to the amount of ATP present. Compare the relative light units (RLU) between different conditions to assess the impact on cellular ATP.

Visualizations

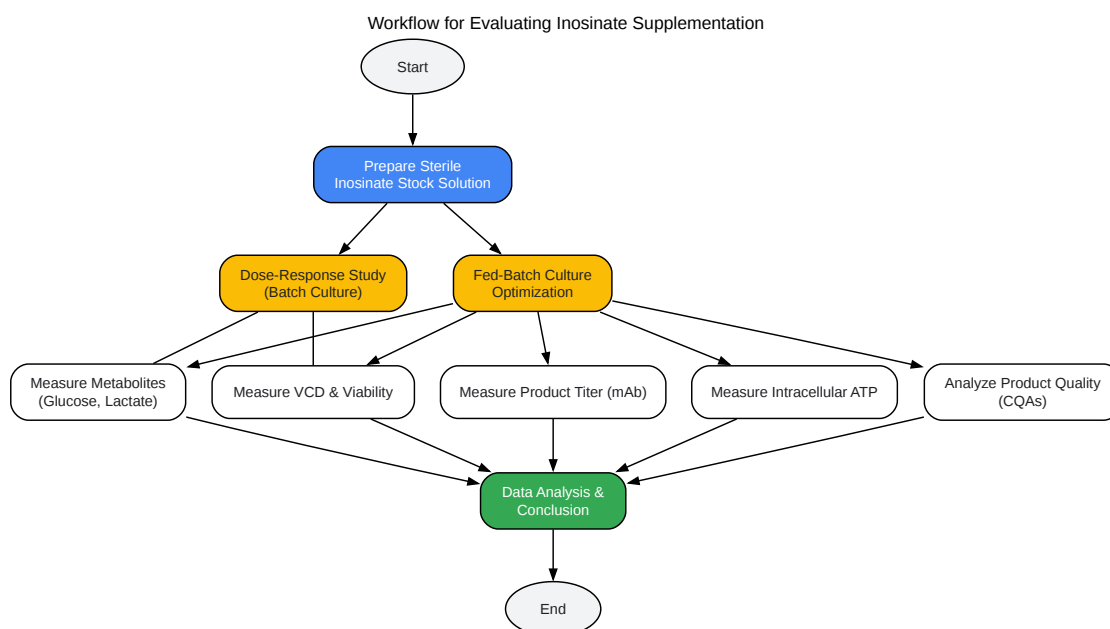
Signaling Pathways and Metabolic Integration



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Caption: Metabolic integration and signaling pathways of **disodium 5'-inosinate** in cell culture.

Experimental Workflow for Evaluating Inosinate Supplementation



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Caption: A logical workflow for testing and implementing **disodium 5'-inosinate** in cell culture.

Conclusion

Disodium 5'-inosinate is a promising supplement for modern cell culture applications, offering a multi-faceted approach to enhancing cellular metabolism. By providing an alternative energy source and fueling the purine salvage pathway, it can improve cell growth, viability, and productivity, especially in high-density or nutrient-limited conditions. Its application is particularly relevant for improving the production of recombinant proteins in CHO cells and for enhancing the potency of T-cell-based immunotherapies. The provided protocols offer a framework for researchers to systematically evaluate and optimize the use of **disodium 5'-inosinate** in their specific cell culture systems.

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